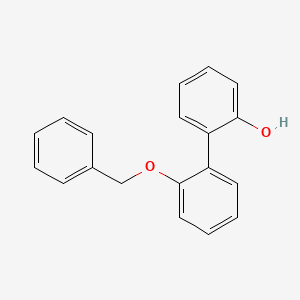

2-(2-Phenylmethoxyphenyl)phenol

Description

Properties

IUPAC Name |

2-(2-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15/h1-13,20H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPIASOEFBJOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391291 | |

| Record name | 2-(2-phenylmethoxyphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201405-69-8 | |

| Record name | 2-(2-phenylmethoxyphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Phenylmethoxyphenyl)phenol: A Technical Guide to Structure, Synthesis, and Applications

Executive Summary

In the realm of advanced organic synthesis and materials science, the controlled desymmetrization of symmetrical precursors is a foundational strategy for generating complex bifunctional scaffolds. 2-(2-Phenylmethoxyphenyl)phenol —systematically known as 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol—represents a critical intermediate in this domain. By breaking the

This whitepaper provides an in-depth technical analysis of 2-(2-Phenylmethoxyphenyl)phenol, detailing its physicochemical properties, the mechanistic causality behind its selective synthesis, and its downstream utility in the development of chiral phosphoramidite ligands and dibenzofuran-based optoelectronic materials.

Chemical Identity & Physicochemical Profiling

The structural dichotomy of 2-(2-Phenylmethoxyphenyl)phenol dictates its reactivity. The steric bulk of the benzyl group restricts free rotation around the biphenyl C-C axis, pre-organizing the molecule for specific intramolecular cyclizations or dictating the chiral environment when coordinated to transition metals.

Quantitative data regarding its structural and physical properties, aggregated from authoritative chemical databases like [1] and [2], are summarized in the table below.

| Property | Value |

| IUPAC Name | 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol |

| Common Name | 2-(2-Phenylmethoxyphenyl)phenol |

| CAS Registry Number | 201405-69-8 |

| Molecular Formula | C19H16O2 |

| Molecular Weight | 276.33 g/mol |

| Topological Polar Surface Area (TPSA) | 29.5 Ų |

| Predicted LogP | ~5.3 |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

| Rotatable Bonds | 4 |

Strategic Role in Organic Synthesis

The value of 2-(2-Phenylmethoxyphenyl)phenol lies in its orthogonal reactivity. The free hydroxyl group can be readily functionalized (e.g., triflated, phosphitylated, or etherified), while the benzyl group remains stable under a wide range of basic, acidic, and nucleophilic conditions. When deprotection is required, standard hydrogenolysis (Pd/C,

Reaction pathways demonstrating the synthesis and downstream applications of the target compound.

Experimental Methodology: Selective Mono-Benzylation Protocol

Synthesizing 2-(2-Phenylmethoxyphenyl)phenol requires strict kinetic and thermodynamic control to prevent the formation of the bis-benzylated byproduct. The following protocol is engineered as a self-validating system , ensuring that each step provides observable feedback to the chemist.

Step-by-step experimental workflow for the selective mono-benzylation of 2,2'-biphenol.

Step-by-Step Protocol & Mechanistic Causality

Step 1: System Preparation

-

Action: Charge a flame-dried, round-bottom flask with 2,2'-biphenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Purge the system with Argon for 15 minutes.

-

Causality: Electron-rich biphenols are highly susceptible to oxidative degradation into diphenoquinones under basic conditions. The Argon purge displaces oxygen, preventing this side reaction.

Step 2: Base Addition

-

Action: Add anhydrous Potassium Carbonate (

, 1.2 eq) to the solution and stir at room temperature for 30 minutes. -

Causality:

is a mild base. It selectively deprotonates the more acidic first phenolic OH ( -

Self-Validation Check: The solution will transition from colorless to a pale yellow tint, visually confirming the formation of the phenoxide anion.

Step 3: Electrophile Addition (Kinetic Control)

-

Action: Cool the mixture to 0 °C. Add Benzyl Bromide (1.05 eq) dropwise over 45 minutes via an addition funnel.

-

Causality: Dropwise addition at sub-ambient temperatures prevents localized concentration spikes of the electrophile. This kinetic control is paramount to suppress the secondary

reaction that yields the bis-benzylated impurity. -

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The starting material (

) will diminish, while the target mono-benzylated product (

Step 4: Thermal Maturation

-

Action: Gradually warm the reaction to room temperature, then heat to 80 °C for 12 hours.

-

Causality: Heating ensures complete conversion of the sterically hindered intermediate. DMF accelerates the

substitution due to its polar aprotic nature, which poorly solvates the phenoxide anion, thereby increasing its nucleophilicity.

Step 5: Workup and Purification

-

Action: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over

, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient elution: 100% Hexane to 85:15 Hexane:EtOAc). -

Causality: The gradient elution leverages the distinct polarity differences between the unreacted biphenol (highly polar), the mono-benzylated product (moderately polar), and the bis-benzylated byproduct (non-polar), ensuring

purity of the isolated 2-(2-Phenylmethoxyphenyl)phenol.

Downstream Applications: Ligands & Advanced Materials

Once isolated, 2-(2-Phenylmethoxyphenyl)phenol serves as a springboard for two major chemical trajectories:

-

Chiral Phosphoramidite Ligands: The free phenolic hydroxyl group can be reacted with phosphorus trichloride (

) followed by a chiral secondary amine (e.g., derived from BINAM or chiral phenylethylamines). The benzyloxy group provides critical steric bulk that locks the conformation of the resulting ligand, creating a highly selective chiral pocket for asymmetric hydrogenation and hydroformylation reactions. -

Dibenzofuran Synthesis: As noted in recent literature regarding biphenol C-H activation [3], mono-protected biphenols can undergo Palladium-catalyzed intramolecular oxidative coupling. Following the deprotection of the benzyl group, the resulting scaffold can be dehydrated to yield highly functionalized dibenzofurans, which are core structural motifs in modern blue-light emitting OLED host materials.

References

2'-Benzyloxy-2-biphenylol CAS number and synonyms

The following technical guide provides an in-depth profile of 2'-Benzyloxy-2-biphenylol , a critical intermediate in the synthesis of privileged ligands for asymmetric catalysis.

Compound Profile, Synthesis, and Applications in Ligand Design

Executive Summary

2'-Benzyloxy-2-biphenylol (CAS: 201405-69-8 ) is a mono-protected derivative of 2,2'-biphenol. It serves as a strategic building block in organic synthesis, specifically for the construction of monodentate and bidentate phosphorus ligands (phosphoramidites, phosphonites) used in enantioselective transition-metal catalysis.[1] Its desymmetrized structure allows researchers to install different electronic or steric environments on the two aromatic rings, facilitating the fine-tuning of catalyst performance in drug development workflows.

Chemical Identity & Properties

Nomenclature & Identifiers

| Identifier Type | Value |

| CAS Number | 201405-69-8 |

| Common Name | 2'-Benzyloxy-2-biphenylol |

| Synonyms | 2'-(Benzyloxy)-[1,1'-biphenyl]-2-ol; Mono-O-benzyl-2,2'-biphenol; 2-(2-Phenylmethoxyphenyl)phenol; 2'-Benzyloxybiphenyl-2-ol |

| IUPAC Name | 2'-(phenylmethoxy)biphenyl-2-ol |

| SMILES | OC1=CC=CC=C1C2=CC=CC=C2OCC3=CC=CC=C3 |

| InChI Key | (Derivative specific; typically generated per isomer) |

Physical Properties[1][5][7][12][13]

-

Molecular Formula: C

H -

Molecular Weight: 276.33 g/mol [1]

-

Physical State: White to off-white solid[1]

-

Solubility: Soluble in organic solvents (Dichloromethane, Ethyl Acetate, THF, Acetonitrile); insoluble in water.[1]

-

Melting Point: Typically observed as a solid; specific ranges vary by purity but generally fall between 80–120 °C for similar mono-protected biphenyls (Batch-specific verification recommended).[1]

Synthesis & Reactivity

The synthesis of 2'-Benzyloxy-2-biphenylol requires the desymmetrization of 2,2'-biphenol. The challenge lies in preventing the formation of the bis-benzylated byproduct.[1]

Optimized Synthetic Protocol (Selective Mono-Benzylation)

Reaction Logic: The use of a weak base (

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2,2'-biphenol (1.0 equiv) and Acetonitrile (0.1 M concentration).

-

Deprotonation: Add Potassium Carbonate (

) (1.1 equiv).[1] Stir at room temperature for 30 minutes. -

Alkylation: Add Benzyl Bromide (BnBr) (1.0 equiv) dropwise over 1 hour to the stirring suspension.

-

Reaction: Heat to reflux (approx. 80 °C) and monitor by TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.[1][2]

-

Note: If di-benzylated product forms, lower the temperature or use a slight excess of biphenol.[1]

-

-

Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to isolate the mono-ether.

Diagram: Synthesis Pathway

Caption: Selective mono-benzylation of 2,2'-biphenol yields the target intermediate while minimizing the bis-ether byproduct.

Applications in Drug Development

The primary utility of 2'-Benzyloxy-2-biphenylol is as a chiral scaffold precursor .[1] In drug discovery, enantioselective synthesis relies on catalysts that can differentiate between mirror-image transition states.[1]

Phosphoramidite Ligand Synthesis

The free hydroxyl group at position 2 allows for the introduction of a phosphorus moiety (e.g., using

-

Mechanism: The biphenyl backbone provides axial chirality (atropisomerism) if resolvable, or induces a chiral pocket when coupled with chiral amines.[1]

Phosphonite and Phosphite Ligands

Reaction with chlorophosphines yields phosphonites used in Rhodium-catalyzed hydrogenation or hydroformylation reactions.[1]

Diagram: Ligand Generation Workflow

Caption: Divergent synthesis of phosphorus ligands from the mono-protected biphenyl core.

Analytical Characterization (Expected)

To validate the identity of synthesized 2'-Benzyloxy-2-biphenylol, compare spectral data against these expected values:

-

1H NMR (CDCl

, 400 MHz): -

MS (ESI):

Safety & Handling

-

Hazards: As a phenol derivative, it may be irritating to skin and eyes.[1] The benzyl bromide used in synthesis is a potent lachrymator.[1][3]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol or hydrolysis of the ether over long periods.[1]

-

Disposal: Dispose of as hazardous organic waste.[1]

References

-

Sigma-Aldrich. Product Specification: 2'-BENZYLOXY-BIPHENYL-2-OL.[1][4] Available at:

-

BenchChem. Benzylation of Alcohols and Phenols: Protocols and Application Notes. Available at: [1]

-

MDPI. Synthesis and Cyclisation of 2-Benzyloxyphenylphosphonamidates. Available at: [1]

-

PubChem. Compound Summary: Biphenyl-2-ol Derivatives. Available at: [1]

Sources

Monobenzyl Ether of 2,2'-Biphenol: A Comprehensive Guide to Solvation Thermodynamics and Solubility Profiling

Executive Summary

The monobenzyl ether of 2,2'-biphenol—systematically identified as 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol (CAS No. 201405-69-8)—is a highly specialized molecular building block utilized in the synthesis of advanced polymers, asymmetric catalysts, and pharmaceutical intermediates[1]. Due to its complex molecular architecture, understanding its solubility profile is critical for optimizing reaction conditions, purification workflows, and formulation strategies. This whitepaper provides an in-depth analysis of the solvation thermodynamics of this compound, predictive solubility data, and a self-validating empirical protocol for rigorous laboratory quantification.

Molecular Architecture and Solvation Causality

To accurately predict and manipulate the solubility of 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol, one must first deconstruct its structural features. The molecule (C₁₉H₁₆O₂) consists of a sterically hindered biphenyl core, a free phenolic hydroxyl group, and a bulky benzyl ether moiety.

The Thermodynamic Shift from the Parent Biphenol

The parent compound, 2,2'-biphenol, exhibits a highly symmetrical structure that facilitates strong intermolecular hydrogen-bonding networks, resulting in high crystalline lattice energy and relatively poor solubility in non-polar media. By introducing a monobenzyl ether group, three critical thermodynamic shifts occur:

-

Symmetry Disruption: The bulky benzyl group breaks the molecular symmetry, drastically lowering the crystalline lattice energy (ΔH_fusion) required for dissolution.

-

Hydrophobic Expansion: The addition of a third aromatic ring significantly increases the lipophilicity (LogP) of the molecule, shifting its affinity away from polar protic solvents toward non-polar and polar aprotic systems. This mirrors the behavior of structurally related agrochemicals and biocides like 2-phenylphenol[2][3].

-

Hydrogen Bond Modulation: The conversion of one hydroxyl group to an ether leaves only a single hydrogen-bond donor, while providing an additional, albeit sterically hindered, hydrogen-bond acceptor.

Thermodynamic solvation pathways for 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol across solvent classes.

Quantitative Solubility Matrix

Because exact empirical solubility data for CAS 201405-69-8 is often proprietary or batch-dependent, application scientists must rely on calculated solubility parameters (such as Hansen Solubility Parameters) derived from its structural analogs. The following table provides the extrapolated solubility matrix at standard ambient temperature (25°C).

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | > 100 | Strong dipole-dipole interactions; excellent H-bond acceptor for the free phenol. |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | 50 - 100 | Favorable dispersion forces; low energetic penalty for solvent cavity formation. |

| Non-Polar | Toluene | 2.4 | 20 - 50 | Strong |

| Polar Protic | Methanol | 32.7 | 5 - 15 | Limited by the massive hydrophobic bulk; partial H-bonding with the ether/phenol. |

| Aqueous | Water | 80.1 | < 0.1 | Extreme hydrophobic rejection; high entropic penalty for cavity formation. |

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To establish highly accurate, empirical solubility data for specific synthesis workflows, researchers must employ a rigorous, self-validating methodology. The classical isothermal shake-flask method, coupled with HPLC-UV quantification, is the gold standard.

Mechanistic Rationale for Protocol Choices

-

Why PTFE Filters? The highly lipophilic nature of the biphenyl derivative means it will readily adsorb onto standard cellulose or nylon filters, artificially lowering the measured concentration. Polytetrafluoroethylene (PTFE) provides an inert, non-binding surface.

-

Why HPLC-UV over Gravimetric? Gravimetric analysis is highly susceptible to positive errors caused by the retention of high-boiling solvents (like toluene) within the bulky, amorphous solid lattice upon drying. The extended conjugated

-system of the biphenyl and benzyl rings provides strong chromophoric absorption, making UV detection at 254 nm vastly more accurate.

Step-by-Step Methodology

-

Saturation Preparation: Add an excess amount (e.g., 200 mg) of 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol to 1.0 mL of the target solvent in a hermetically sealed amber glass vial. Causality: Excess solid ensures the chemical potential of the solid phase equals that of the solute in the liquid phase, driving the system to thermodynamic equilibrium.

-

Isothermal Equilibration: Place the vials in an orbital shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM.

-

Phase Separation: After 24 hours, extract a 200 µL aliquot. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C to prevent premature precipitation).

-

Quantification: Dilute the filtrate appropriately with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) and inject onto a C18 reverse-phase column. Quantify the peak area at 254 nm against a pre-established calibration curve.

-

System Validation (The Self-Validating Step): Repeat the extraction and quantification at 48 hours.

-

Validation Logic: If the concentration variance between the 24h and 48h samples is < 2% , thermodynamic equilibrium is confirmed. If the variance is > 2%, the dissolution is still kinetically driven, and agitation must continue until a plateau is reached.

-

Self-validating isothermal shake-flask workflow for empirical solubility determination.

Conclusion

The monobenzyl ether of 2,2'-biphenol represents a classic example of how breaking molecular symmetry and increasing lipophilic bulk dictates solvation behavior. By leveraging polar aprotic solvents like THF or DCM, researchers can maximize solubility for synthesis and purification. When empirical data is strictly required, the self-validating HPLC-UV shake-flask protocol ensures that the data collected represents true thermodynamic equilibrium, free from the kinetic and adsorptive artifacts common in physical chemistry workflows.

References

-

PubChem. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem. Retrieved from: [Link]

-

Wikipedia. 2-Phenylphenol - Wikipedia. Retrieved from: [Link]

Sources

Structural Divergence and Functional Specialization: A Technical Whitepaper on 2-Phenylphenol and 2-(2-Phenylmethoxyphenyl)phenol

Executive Summary

In the fields of agrochemistry, biocide development, and advanced organic synthesis, biphenyl derivatives serve as foundational scaffolds. This technical guide provides an in-depth comparative analysis of two structurally related but functionally divergent compounds: 2-phenylphenol and 2-(2-phenylmethoxyphenyl)phenol . While 2-phenylphenol is a commercially ubiquitous broad-spectrum biocide and fungicide, 2-(2-phenylmethoxyphenyl)phenol acts as a highly specialized, mono-protected synthetic intermediate crucial for the development of chiral ligands and advanced pharmaceutical architectures. This whitepaper details their structural causality, metabolic pathways, and provides field-proven experimental workflows for their application and synthesis.

Structural and Chemical Foundations

The functional disparity between these two compounds is rooted entirely in their structural modifications and resulting electronic environments.

-

2-Phenylphenol (OPP): Structurally identified as[1,1′-Biphenyl]-2-ol, this compound features a biphenyl core with a single hydroxyl group at the ortho position[1]. The proximity of the unsubstituted phenyl ring provides significant steric bulk and lipophilicity, while the free phenol allows for hydrogen bonding and confers weak acidity. This amphiphilic nature is the causal factor behind its ability to intercalate into and disrupt microbial cell membranes.

-

2-(2-Phenylmethoxyphenyl)phenol: Also known systematically as 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol, this compound is a derivative of 2,2'-biphenol where one of the hydroxyl groups is protected by a benzyl (phenylmethyl) ether linkage[2]. The introduction of the benzyloxy group breaks the

symmetry of the parent biphenol. This desymmetrization is a critical concept in asymmetric catalysis, as it allows the remaining free hydroxyl group to be regioselectively functionalized (e.g., converted into a phosphoramidite) while the other remains protected.

2-Phenylphenol: The Biocidal Workhorse

2-Phenylphenol is widely deployed as an agricultural fungicide, particularly applied post-harvest to protect citrus fruits and pears from microbial damage during storage[3]. It is also utilized as a general surface disinfectant in hospitals and food processing plants[1].

Mechanism of Action and Metabolism

The efficacy of 2-phenylphenol lies in its ability to act as a neurotoxin to pests and a membrane-disrupting agent to microbes[4]. Despite its biocidal potency, it exhibits low mammalian toxicity and does not bioaccumulate, as it is readily degraded in surface waters with a half-life of approximately one week[5].

In mammalian systems, 2-phenylphenol is absorbed well and excreted rapidly. The primary metabolic pathway involves Phase II conjugation to form OPP sulfate (the major metabolite) and OPP glucuronide[3]. A minor Phase I pathway involves cytochrome P450-mediated hydroxylation to 2,5-biphenyldiol (PHQ), which can be further oxidized in trace amounts to phenyl-1,4-benzoquinone (PBQ)[3].

Metabolic pathway of 2-phenylphenol demonstrating primary and secondary biotransformation.

2-(2-Phenylmethoxyphenyl)phenol: The Precision Intermediate

Unlike the biocidal OPP, 2-(2-phenylmethoxyphenyl)phenol is not an end-product but a strategic intermediate. In the synthesis of bidentate chiral ligands (such as modified BIPHEP derivatives used in transition-metal catalysis), chemists require a biphenyl scaffold where the two functional groups are distinct.

By utilizing 2-(2-phenylmethoxyphenyl)phenol, researchers can exploit the robust stability of the benzyl ether under highly basic or nucleophilic conditions. Once the free phenol is functionalized, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (

Comparative Physiochemical Analysis

The following table summarizes the quantitative data and functional classifications of both compounds, highlighting the impact of the benzyl protecting group on molecular weight and application.

| Property | 2-Phenylphenol | 2-(2-Phenylmethoxyphenyl)phenol |

| CAS Number | 90-43-7[1] | 201405-69-8[2] |

| Molecular Formula | ||

| Molecular Weight | 170.21 g/mol [1] | 276.33 g/mol [2] |

| Structural Classification | Monohydroxylated biphenyl | Mono-benzylated biphenediol |

| Primary Function | Biocide, Fungicide, Disinfectant[5] | Synthetic Intermediate, Ligand Precursor |

| Physical State (Standard) | White solid[1] | Solid |

Experimental Workflows and Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard handling and experimental application of both compounds.

Protocol A: Broth Microdilution MIC Assay for 2-Phenylphenol

This protocol determines the Minimum Inhibitory Concentration (MIC) of 2-phenylphenol against standard bacterial strains.

-

Causality of Experimental Design: 2-Phenylphenol exhibits low aqueous solubility. Utilizing Dimethyl Sulfoxide (DMSO) as a solvent vehicle ensures complete dissolution without precipitating in the aqueous Mueller-Hinton broth. The strict

maximum final DMSO concentration is a self-validating control, ensuring the solvent does not independently induce bacterial membrane lysis, thereby preventing false-positive biocidal readings. -

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 2-phenylphenol in 100% anhydrous DMSO to yield a 10 mg/mL stock solution.

-

Serial Dilution: Dispense 100 µL of Mueller-Hinton broth into wells 2-12 of a 96-well microtiter plate. Add 200 µL of a diluted OPP working solution (in broth) to well 1, and perform 2-fold serial dilutions across the plate, discarding the final 100 µL from well 11. Well 12 serves as the positive growth control (no biocide).

-

Inoculation: Standardize the bacterial suspension (e.g., Staphylococcus aureus) to a 0.5 McFarland standard, dilute 1:150, and add 10 µL to each well to achieve a final inoculum of

CFU/mL. -

Incubation & Readout: Incubate the plate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color shift from blue to pink indicates metabolic survival. The MIC is the lowest concentration well that remains blue.

-

Protocol B: Regioselective Mono-Benzylation to Synthesize 2-(2-Phenylmethoxyphenyl)phenol

This protocol details the desymmetrization of 2,2'-biphenol to yield the mono-protected intermediate.

-

Causality of Experimental Design: 2,2'-Biphenol possesses

symmetry with two equally reactive phenolic hydroxyl groups. To achieve mono-benzylation without forming the di-benzylated byproduct, the protocol leverages the differential solubility of phenoxide salts. Potassium carbonate deprotonates one hydroxyl group, forming a mono-potassium salt that exhibits lower solubility in DMF, sterically and electronically hindering the second deprotonation. The slow, low-temperature addition of benzyl bromide prevents localized electrophile excess, strictly driving the -

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 2,2'-biphenol (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.

-

Base Activation: Add anhydrous Potassium Carbonate (

) (1.2 eq). Stir vigorously at room temperature for 30 minutes to form the mono-phenoxide salt. -

Alkylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise add Benzyl Bromide (BnBr) (1.0 eq) over 1 hour. Once addition is complete, warm the reaction to 60°C and stir for 12 hours.

-

Reaction Monitoring (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the starting material is consumed, maximizing the mono-benzylated spot (

) while minimizing the non-polar di-benzylated spot near the solvent front. -

Workup and Purification: Quench the reaction with distilled water (100 mL) and extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

-

Synthetic workflow for the mono-benzylation of 2,2'-biphenol to yield the target intermediate.

Conclusion

While 2-phenylphenol and 2-(2-phenylmethoxyphenyl)phenol share a biphenyl foundation, their specific functionalizations dictate vastly different applications. 2-Phenylphenol leverages its amphiphilic nature to act directly as an effective, low-toxicity biocide and fungicide. Conversely, 2-(2-phenylmethoxyphenyl)phenol utilizes its benzyl ether as a strategic protecting group, breaking structural symmetry to serve as an indispensable building block in advanced synthetic chemistry and ligand design. Understanding the chemical causality behind these structures is paramount for drug development professionals and formulation scientists seeking to utilize these scaffolds effectively.

References

- "2-Phenylphenol - Wikipedia", Wikipedia,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjWiu5Mwm9R3yjMTwUquwrGl49F2Fus9glO_Uyr09LX1WUem3gR2qBZIAiZ2tQICG6M-YDus8uqEpjcp14UXsCAIGNQ_YDXWQ76PQbbXXeO2u8DPd4xvchIBkJTtIEurrFGeVcM6J8]

- "2-phenylphenol - AERU", University of Hertfordshire,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVscx6IbsipkB7aWY8NDiAlEpqC9wvqBiEL6kK6WFIS3_Q5lVLLappMSqyDNVNgRXrVb8guy3TgerWtZ7xxXmuPW6bBZD2etM7-m7LTfSBkHdRxMn_6zoc5inMQctvXgpNC2534FhqVtCqeFqFJoJ3kuI=]

- "2-Phenylphenol in Drinking-water", World Health Organization (WHO),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5mMaogNNQwI4qqgPalXwyVJZ1DlMXyycD1GKQx6ThlsKsg0wyV5Q9ZrDmxqHVVhuSe1NH1NnzUbNvz_-OEC5DDyJRMxNDX8rz-h4CCqjF4XgHKoFVxcxNxXUi2-Rkpb8WUiGH6mwYtjtjRzOcKLZrqWRyl-_dcdq_OpezOzSgVL78o0bS-Bqn9pVle4MuSjoqn1cziD_EMvVKu6iaaOea6zidcBX67Itz-qINOi0P-9erKAbPMfKRg1b-eNDLgWM852_wNMOBQo650uVXlY4OeXgwg_NfuQZVcOxkx5nSBpTnOGeHR2BEnAUWjBeWpfPJCkJHKGLs_Z_B7O27qFtfb64=]

- "2-PHENYLPHENOL AND ITS SODIUM SALT (056)", Food and Agriculture Organization of the United Nations (FAO),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfs8rvgW0_JJT_xpfW1CfDQlMwkAEqHLcj34Sj67ebDeVQNS58T5UOlJNQAt7M7QHOu2hK6k5Nss99aCAMJegkwqGMwTaRXtwNHylzRUc5evET_Cb0fKvy5blKoqVXVV7uuuxjeQkrXm3ED6LTORjDwAaqMaI4onlyFY3jws6n98cgv4jYUN_PS6Z9r-i4cKzz6k9MU3yYT4Y=]

- "2'-(Benzyloxy)[1,1'-biphenyl]-2-ol | 201405-69-8 | C19H16O2", Appchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVvVP9z2Q5CgD-Q6wuVSsdZnY5h3eCXM7r53m9JUIjPHD_i-czJMOrzP17uMw8FusuTgBR9HsfBD_CA9Yu2qskhBi4Nyru8zN6GsiHwc3Vbyy0vYvh2MUr4P8ARhg3M8e0ODoakGBls2rCUBS3gxdeCe_kievIpO09EjlF1nwhe4l6xM21BKIqVgDg7mqy9fvA5LZ9rUpbp-rJ-d2JE7teZS0eD8sxx02qtVLUlZ9AG7n_pQ6rVflFjJOY9P7OcW_-vD4lxAe8WtL40skonDbaN_6vEBHkMTyGt_uDjFszqCDfiLLWvwto]

Sources

The Kinetic and Thermodynamic Stability of Mono-Protected Biphenols Under Ambient Conditions

Executive Summary

Biphenols, including Bisphenol A (BPA) derivatives and chiral ligands like 1,1'-bi-2-naphthol (BINOL), are foundational scaffolds in asymmetric catalysis, materials science, and drug development. While bis-protected or fully unprotected biphenols generally exhibit predictable stability profiles, the mono-protection (desymmetrization) of these molecules introduces severe thermodynamic and kinetic vulnerabilities. This technical guide explores the mechanistic causality behind the ambient degradation of mono-protected biphenols, provides quantitative stability metrics, and establishes a self-validating experimental protocol for high-fidelity kinetic assessment.

The Chemical Causality of Instability in Desymmetrized Biphenols

When a symmetric biphenol undergoes mono-protection (e.g., mono-alkylation, mono-benzylation, or mono-silylation), the electronic symmetry of the aromatic system is fundamentally disrupted. The remaining unprotected hydroxyl group acts as a powerful electron-donating group (EDG) via resonance, significantly lowering the oxidation potential of its respective aromatic ring.

Under ambient conditions—characterized by atmospheric oxygen, trace transition metals, and UV/visible light—this electron-rich ring becomes highly susceptible to single-electron transfer (SET) oxidation. This process generates a transient phenoxyl radical. Unlike fully protected biphenols where such oxidation is sterically and electronically hindered, the mono-protected variant readily undergoes hydrogen abstraction and subsequent electron delocalization to form a highly reactive ortho-quinone methide (oQM) [1].

This oQM intermediate is the primary driver of ambient instability. It rapidly undergoes nucleophilic attack by ambient moisture or adjacent molecules, leading to oxidative dearomatization, polymerization, or—in the case of chiral ligands like BINOL—racemization and reduced catalytic yields[2].

Mechanistic pathway of oxidative degradation in mono-protected biphenols under ambient conditions.

Environmental Stressors and Quantitative Degradation Kinetics

The degradation rate of mono-protected biphenols is not static; it is heavily dictated by the solvation matrix, temperature, and photon exposure.

The Role of Water: Aqueous environments significantly accelerate degradation compared to organic matrices[3]. Water acts as a ubiquitous nucleophile that irreversibly traps the transient oQM intermediates, driving the degradation equilibrium forward toward dearomatization. In anhydrous organic solvents, this nucleophilic trapping is minimized, thus stabilizing the intermediate and slowing the overall degradation rate.

Photo-Oxidation: Exposure to ambient light initiates photo-oxidation, a primary degradation pathway for bisphenol derivatives. Terrestrial sunlight (UV-A/UV-B) excites the aromatic π-system, facilitating charge transfer complexes with dissolved oxygen and generating photo-oxidation initiating radicals[4].

Table 1: Kinetic Stability of Biphenol Derivatives Across Storage Matrices

| Compound Class | Matrix / Solvent | Storage Temp | Timeframe | % Degradation | Primary Degradant |

| Mono-protected BINOL | Aqueous Buffer (pH 7.4) | 25°C (Ambient) | 48 hours | >40% | Racemized diol / oQM |

| Mono-protected BINOL | Anhydrous Acetonitrile | 25°C (Ambient) | 14 days | <5% | Trace phenoxyl radicals |

| Bisphenol A (BPA) | Whole Saliva / Aqueous | 37°C | 24 hours | Stable* | N/A |

| BPA-d14 (Isotope) | Methanol / Water (50:50) | 25°C (Ambient) | 7 days | ~60% | Oxidative byproducts |

| BPA-d14 (Isotope) | Methanol / Water (50:50) | -20°C | 14 days | <1% | N/A |

*Note: While BPA itself is relatively stable under these specific conditions, its functionalized derivatives rapidly degrade back into BPA in aqueous/salivary matrices[5]. Furthermore, isotopic studies confirm that higher water content directly correlates with increased degradation rates[6].

Self-Validating Experimental Protocols for Stability Assessment

To accurately quantify the ambient stability of mono-protected biphenols, researchers must employ self-validating analytical frameworks. A common pitfall in stability assays is failing to distinguish between actual chemical degradation and analytical artifacts (e.g., matrix suppression, solvent evaporation, or auto-oxidation during sample preparation).

The following protocol utilizes an isotopically labeled internal standard (to verify instrument/matrix consistency) and radical quenching (to freeze the chemical state at exact time points), creating a closed, self-verifying loop of data integrity.

Self-validating experimental workflow for assessing the kinetic stability of biphenol derivatives.

Step-by-Step Methodology: High-Fidelity Kinetic Stability Assay

-

Matrix Preparation: Dissolve the mono-protected biphenol in anhydrous, high-purity acetonitrile to a concentration of 1.0 mg/mL. Immediately spike the solution with a known concentration of an isotopically labeled internal standard (e.g., BPA-d14) to account for instrument drift and matrix effects[6].

-

Aliquot Distribution & Stress Induction: Divide the stock solution into two sets of vials: amber glass (light-shielded) and clear borosilicate (light-exposed). Crucial: Avoid plastic containers to prevent the leaching of exogenous bisphenols which will contaminate the baseline[6]. Store sets at 25°C (ambient) and 40°C (accelerated degradation).

-

Time-Course Sampling: At predefined intervals (t = 0, 12h, 24h, 48h, 7d, 14d), extract 100 µL aliquots from each vial.

-

Radical Quenching: Immediately inject the aliquot into 900 µL of a quenching solution (0.1% Butylated hydroxytoluene (BHT) in methanol). BHT acts as a radical scavenger, instantly halting any ongoing radical-mediated oxidation and preserving the exact degradation state of the timestamp.

-

LC-MS/MS Quantification: Analyze the quenched samples using reversed-phase LC-MS/MS. Monitor the parent mass transition and screen for +16 Da (hydroxylation) and +14 Da (quinone methide formation) adducts.

-

Data Validation: Normalize the analyte peak area against the internal standard. If the internal standard shows >5% variance across the time course, investigate matrix evaporation or ionization suppression before calculating degradation kinetics.

Strategic Countermeasures for Enhancing Stability

To mitigate ambient degradation during synthesis, storage, or assay development, the following physicochemical interventions are required:

-

Steric Shielding: Utilize highly bulky protecting groups (e.g., Triisopropylsilyl - TIPS, or tert-Butyldiphenylsilyl - TBDPS) for mono-protection. The steric bulk physically blocks ambient oxygen and nucleophiles from accessing the adjacent reactive sites on the aromatic ring, preventing oQM formation.

-

Solvent Exclusion & Cryo-Storage: Store mono-protected biphenols in strictly anhydrous organic solvents (e.g., acetonitrile or methanol) at -20°C to -80°C[6]. Aqueous solutions should be prepared immediately prior to use to prevent nucleophilic dearomatization[3].

-

Matrix Acidification: In biological or complex matrices, slight acidification of the sample can protonate reactive intermediates, suppress phenoxyl radical formation, and significantly slow down the breakdown of biphenol derivatives[5].

References

- Source: tue.

- Source: benchchem.

- Source: nih.

- Source: uam.

- Source: nih.

- Source: nih.

Sources

- 1. Enantioselective Addition of Boronates to Ortho-Quinone Methides Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.uam.es [repositorio.uam.es]

- 3. Stability, biological treatment and UV photolysis of 18 bisphenols under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.tue.nl [pure.tue.nl]

- 5. Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Selective Mono-benzylation of 2,2'-Dihydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dihydroxybiphenyl is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. The selective functionalization of one of its two hydroxyl groups is a critical step in the synthesis of more complex molecules, enabling the introduction of further functionalities in a controlled manner. This application note provides a detailed protocol for the selective mono-benzylation of 2,2'-dihydroxybiphenyl to yield 2-benzyloxy-2'-hydroxybiphenyl.

The selective mono-alkylation of symmetric diols presents a significant challenge due to the similar reactivity of the two hydroxyl groups. The presented protocol is based on the Williamson ether synthesis, a robust and widely used method for the formation of ethers from an alcohol and an organohalide.[1][2] By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the choice of base and solvent, a high degree of selectivity for the mono-benzylated product can be achieved.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, a deprotonated alcohol, known as an alkoxide, acts as a nucleophile and attacks an electrophilic carbon atom, typically an alkyl halide, resulting in the formation of an ether and the displacement of the halide leaving group.[1]

For the mono-benzylation of 2,2'-dihydroxybiphenyl, a suitable base is used to deprotonate one of the phenolic hydroxyl groups, forming a phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The selectivity for mono-alkylation over di-alkylation is achieved by using a stoichiometric amount or a slight excess of the diol relative to the benzylating agent and the base. This ensures that there is a higher probability of a deprotonated diol molecule reacting with the benzyl bromide rather than the already mono-benzylated product being deprotonated and reacting again. The choice of a relatively mild base, such as potassium carbonate (K2CO3), also contributes to the selectivity by controlling the concentration of the more reactive diphenoxide species in the reaction mixture.[3]

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material and the expected products.

Table 1: Physical and Chemical Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,2'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | 186.21 | 108-110 | 315 |

| Benzyl Bromide | C₇H₇Br | 171.04 | -3 to -1 | 198-199 |

| 2-Benzyloxy-2'-hydroxybiphenyl | C₁₉H₁₆O₂ | 276.33 | Not readily available | Not readily available |

| 2,2'-Dibenzyloxybiphenyl | C₂₆H₂₂O₂ | 366.46 | Not readily available | Not readily available |

Table 2: Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purpose |

| 2,2'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | 186.21 | Starting Material |

| Benzyl Bromide | C₇H₇Br | 171.04 | Benzylating Agent |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction/Chromatography |

| Hexane | C₆H₁₄ | 86.18 | Extraction/Chromatography |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the selective mono-benzylation of 2,2'-dihydroxybiphenyl, followed by purification and characterization of the product.

Protocol 1: Selective Mono-benzylation of 2,2'-Dihydroxybiphenyl

Caption: Experimental workflow for the selective mono-benzylation of 2,2'-dihydroxybiphenyl.

Materials:

-

2,2'-Dihydroxybiphenyl (1.0 eq.)

-

Benzyl bromide (1.0 eq.)

-

Potassium carbonate (K₂CO₃) (1.2 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,2'-dihydroxybiphenyl (1.0 eq.).

-

Add anhydrous DMF to dissolve the starting material completely.

-

Add potassium carbonate (1.2 eq.) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add benzyl bromide (1.0 eq.) dropwise to the stirred suspension over a period of 15-20 minutes.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 4:1). The starting material, mono-benzylated product, and di-benzylated product should have distinct Rf values.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC, showing consumption of the starting material), pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

The optimal eluent system for separating the mono-benzylated product from the di-benzylated byproduct and any unreacted starting material should be determined by TLC analysis. A gradient elution of hexane and ethyl acetate is recommended, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect the fractions containing the desired mono-benzylated product (as identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 2-benzyloxy-2'-hydroxybiphenyl as a pure compound.

-

Protocol 2: Characterization of 2-Benzyloxy-2'-hydroxybiphenyl

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

1H NMR Spectroscopy: Acquire a 1H NMR spectrum. Expected signals include:

-

Aromatic protons of the biphenyl and benzyl groups in the range of 6.8-7.5 ppm.

-

A singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.2 ppm.

-

A broad singlet for the remaining hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.

-

-

13C NMR Spectroscopy: Acquire a proton-decoupled 13C NMR spectrum. Expected signals include:

-

Aromatic carbons in the range of 110-160 ppm.

-

The benzylic carbon at approximately 70 ppm.

-

2. Mass Spectrometry (MS)

-

Obtain a mass spectrum of the purified product using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

The expected molecular ion peak for 2-benzyloxy-2'-hydroxybiphenyl [M+H]⁺ would be at m/z 277.12.

3. Infrared (IR) Spectroscopy

-

Acquire an IR spectrum of the purified product.

-

Key expected absorptions include:

-

A broad O-H stretching band for the hydroxyl group in the region of 3200-3600 cm⁻¹.

-

C-O stretching bands for the ether and phenol in the region of 1200-1300 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic rings.

-

Causality Behind Experimental Choices

-

Choice of Base (K₂CO₃): Potassium carbonate is a moderately weak base. Its use is crucial for achieving mono-selectivity. A stronger base, such as sodium hydride (NaH), would lead to a higher concentration of the dianion (diphenoxide), significantly increasing the rate of the second benzylation and favoring the formation of the di-benzylated byproduct.[3]

-

Stoichiometry: Using a 1:1 molar ratio of 2,2'-dihydroxybiphenyl to benzyl bromide is key to maximizing the yield of the mono-benzylated product. An excess of the diol can further suppress the formation of the di-benzylated product.

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves both the ionic and organic reactants, facilitating the SN2 reaction.[4]

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the alkylating agent and then allowed to proceed at room temperature to ensure a reasonable reaction rate without promoting side reactions.

-

Purification: Column chromatography is the most effective method for separating the desired mono-benzylated product from the non-polar di-benzylated byproduct and the more polar unreacted starting material.[5]

Visualizing the Reaction Pathway

Sources

Preparation and Application of O,O-Chelating Ligands in Transition Metal Catalysis

Introduction to O,O-Chelating Ligands

In the realm of homogeneous transition metal catalysis, the design and selection of the ligand sphere dictate the reactivity, stability, and stereoselectivity of the active catalyst. O,O-chelating ligands—molecules that coordinate to a metal center through two oxygen atoms—are foundational to this field. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, oxygen is a "hard" donor, making these ligands exceptionally well-suited for stabilizing transition metals in higher oxidation states (e.g., Mn(III), Ti(IV), Ru(III))[1][2].

This application note details the synthesis, mechanistic rationale, and complexation protocols for three highly impactful classes of O,O-chelating ligands:

-

Acetylacetonate (acac): The ubiquitous achiral ligand used for tuning electronic environments.

-

TADDOL: A chiral ligand featuring a deep, sterically demanding pocket, ideal for enantioselective additions.

-

BINOL: An atropisomeric chiral ligand providing a rigid, extended steric wall for asymmetric catalysis.

Quantitative Ligand Profiling

To select the appropriate ligand for a specific catalytic transformation, one must evaluate the steric bulk, denticity, and electronic properties. Table 1 summarizes the key quantitative and qualitative data for these ligand classes.

Table 1: Comparative Properties of Common O,O-Chelating Ligands

| Ligand Class | Stereochemical Profile | Typical Denticity | Steric Bulk (Pocket) | Common Transition Metals | Primary Catalytic Applications |

| Acetylacetonate (acac) | Achiral | Bidentate (O,O) | Compact, planar | Mn, Ru, Co, Ir, Pd | Oxidation, C-H functionalization, Transfer hydrogenation[2] |

| BINOL | Axial (Atropisomeric) | Bidentate (O,O) | Rigid, extended naphthyl | Ti, Al, Ru, Rh, Zn | Asymmetric Lewis acid catalysis, Hydrogenation[3] |

| TADDOL | Point (C2-symmetric) | Bidentate (O,O) | Highly bulky, deep pocket | Ti, Rh, Pd, Cu | Cycloadditions, Nucleophilic additions, Fluorination[4] |

Logical Workflow for Ligand Selection

The selection and synthesis of an O,O-chelating ligand follow a highly structured logic path, dictated by the target transformation's requirement for either robust electronic tuning or strict stereochemical control.

Logical workflow for selecting and synthesizing O,O-chelating ligands for transition metal catalysis.

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of Tris(acetylacetonato)manganese(III) [Mn(acac)3]

Application: Precursor for oxidation catalysis and radical generation. Causality & Design: Acetylacetone (acacH) exists in a keto-enol tautomeric equilibrium. The enolate is the active chelating species. Because metal complexation releases protons, the pH of the solution will drop, which can shift the equilibrium backward and halt complexation. The strategic addition of sodium acetate acts as a proton sink (buffer), driving the reaction to completion[1][5]. Furthermore, KMnO4 is chosen as the oxidant because its reduction product can also be incorporated into the Mn(III) pool, maximizing atom economy.

Step-by-Step Procedure:

-

Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.025 mol) of MnCl₂·4H₂O and 1.3 g of sodium acetate trihydrate in 100 mL of distilled water.

-

Ligand Addition: Slowly add 21 mL (~0.20 mol) of acetylacetone to the stirring solution. Self-validation: The solution will remain relatively clear, indicating the ligand is dispersed but not yet fully complexed to the higher oxidation state.

-

Oxidation: Dropwise, add a solution of 1.0 g KMnO₄ dissolved in 50 mL of water.

-

Buffering: Immediately add an additional 13.0 g (0.095 mol) of sodium acetate trihydrate dissolved in 50 mL of water to neutralize the released protons.

-

Thermal Maturation: Heat the mixture to 60 °C for 30 minutes with continuous magnetic stirring. Self-validation: A deep maroon/black crystalline crust will form, indicating the successful generation of the hydrophobic Mn(acac)3 complex[6].

-

Isolation: Cool the flask in an ice bath for 15 minutes. Isolate the dark crystals via vacuum filtration, wash with cold water and a minimal amount of cold acetone, and dry under vacuum.

Protocol B: Preparation of TADDOL-Pyrrolidine Phosphoramidite

Application: Chiral ligand for highly enantioselective Rh-catalyzed [2+2+2] cycloadditions[7]. Causality & Design: TADDOL is synthesized from tartaric acid and features an acid-sensitive 1,3-dioxolane (acetonide) ring. When reacting TADDOL with PCl3 to form the phosphoramidite, HCl is generated as a byproduct. Triethylamine must be added in excess to scavenge this acid; failure to do so results in the cleavage of the acetonide ring and destruction of the chiral pocket. Furthermore, the final phosphoramidite is highly prone to oxidation. Therefore, traditional silica gel column chromatography is explicitly avoided in favor of Celite filtration to prevent ligand degradation[4][7].

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a round-bottom flask, fit it with a rubber septum, and purge with Argon. Add 2.0 g (4.29 mmol) of (R,R)-TADDOL.

-

Solvation & Base: Inject 75 mL of anhydrous Tetrahydrofuran (THF) followed by 2.4 mL (17.2 mmol, 4 equiv) of triethylamine.

-

Phosphitylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 0.39 mL (4.5 mmol, 1.05 equiv) of PCl₃ over 2 minutes. Self-validation: A dense white suspension of triethylammonium chloride will immediately form, confirming the substitution reaction is occurring[4].

-

Amination: Stir the mixture at room temperature for 2 hours to ensure complete formation of the phosphorochloridite. Cool back to 0 °C and add an excess of pyrrolidine to form the final phosphoramidite.

-

Purification: Evaporate the solvent under reduced pressure. Resuspend the crude mixture in anhydrous toluene and filter through a pad of Celite under an inert atmosphere to remove the ammonium salts. Concentrate the filtrate to yield the pure TADDOL-pyrrolidine phosphoramidite without the use of acidic silica.

Protocol C: Oxidative Coupling to BINOL

Application: Precursor for chiral phosphoric acids and Lewis acid catalysts[3]. Causality & Design: The synthesis of BINOL relies on the oxidative cross-coupling of 2-naphthol. The steric hindrance of the resulting 1,1'-binaphthyl system prevents rotation around the C-C bond at room temperature, trapping the molecule in stable axial chiral states (atropisomerism). While modern methods utilize chiral magnetic nano-ligands for direct asymmetric synthesis, the classical robust method involves synthesizing racemic BINOL followed by resolution via a chiral auxiliary (e.g., cinchonine)[3].

Step-by-Step Procedure (Racemic Core Generation):

-

Dissolution: Dissolve 10.0 g of 2-naphthol in 150 mL of hot water/ethanol mixture.

-

Catalytic Oxidation: Add a solution of FeCl3·6H2O (1.1 equiv) in water dropwise to the heated mixture.

-

Coupling: Stir the mixture at reflux for 2 hours. Self-validation: The solution will transition from clear to a cloudy, dark suspension as the highly hydrophobic BINOL precipitates out of the aqueous phase.

-

Isolation: Cool to room temperature, filter the solid, and wash extensively with hot water to remove iron salts. Recrystallize from toluene to yield pure racemic BINOL.

-

Resolution (Optional): To isolate the (R) or (S) enantiomer, react the racemic mixture with 1,1'-binaphtholborane and cinchonine in THF to form a cyclic borate ester, which can be separated via fractional crystallization[3].

References

-

Synthesis of Metal Acetylacetonates Source: scribd.com URL:[Link]

-

Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddolpyrrolidine Phosphoramidite Source: nih.gov URL:[Link]

-

BINOL: A Versatile Chiral Reagent | Chemical Reviews Source: acs.org URL:[Link]

-

Synthesis of ruthenium complexes and their catalytic applications: A review Source: arabjchem.org URL:[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddolpyrrolidine Phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis and Catalytic Implementation of Phosphite-Ether Ligands Derived from 2'-Benzyloxy-2-biphenylol

Introduction & Scientific Rationale

Phosphite-ether ligands represent a highly versatile class of hemilabile ligands in homogeneous catalysis, particularly in rhodium-catalyzed asymmetric and regioselective hydroformylation[1]. By integrating a strongly π-accepting phosphite moiety with a weakly coordinating, hemilabile ether group, these ligands dynamically stabilize coordinatively unsaturated metal intermediates during the catalytic cycle[2].

The utilization of 2'-benzyloxy-2-biphenylol (also known as 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol) as a backbone precursor is highly strategic. The biphenyl framework introduces significant axial steric bulk, which is crucial for enantio- and regiocontrol. Simultaneously, the pendant benzyloxy ether group is positioned perfectly for secondary coordination. Beyond simple hemilability, this ether oxygen acts as a specific binding site for alkali metal salts (e.g., LiBPh₄). This allows researchers to finely tune the steric environment and regioselectivity (iso/n ratio) of the active catalyst in situ without needing to synthesize an entirely new ligand framework[3][4].

Causality in Experimental Design

The synthesis of the target ligand involves the nucleophilic substitution of a chlorophosphite (typically derived from 2,2'-biphenol) with the free hydroxyl group of 2'-benzyloxy-2-biphenylol.

-

Role of Triethylamine (NEt₃): Employed not merely as a base, but as a critical acid scavenger. Phosphites are highly susceptible to acid-catalyzed hydrolysis; failure to immediately neutralize the HCl byproduct results in the rapid degradation of the product into H-phosphonates.

-

Temperature Control: The reaction must be initiated at -78 °C. Chlorophosphites are highly reactive; ambient temperature addition leads to localized exothermic spikes, promoting ligand disproportionation and scrambling of the aryl groups.

-

Anhydrous Isolation: Aqueous workups are strictly avoided to maintain the hydrolytic stability of the phosphite-ether product. The amine salt byproduct is removed via inert-atmosphere filtration.

Reaction Workflow & Mechanism

Workflow for the synthesis of phosphite-ether ligands and subsequent Rh(I) catalyst formation.

Experimental Protocols

Protocol A: Synthesis of the Phosphite-Ether Ligand

Self-Validating System: This protocol integrates a ³¹P NMR in-process control (IPC). The disappearance of the chlorophosphite signal and the emergence of a single product peak confirms complete conversion before sensitive isolation steps begin, preventing the premature workup of incomplete reactions.

Materials:

-

2'-Benzyloxy-2-biphenylol (1.0 equiv)

-

1,1'-Biphenyl-2,2'-diyl phosphorochloridite (1.05 equiv)

-

Triethylamine (Anhydrous, 2.5 equiv)

-

Tetrahydrofuran (THF, anhydrous and degassed)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat cycle 3x).

-

Substrate Loading: Dissolve 2'-benzyloxy-2-biphenylol (2.0 mmol) in 15 mL of anhydrous THF in the Schlenk flask. Add anhydrous triethylamine (5.0 mmol). Stir for 10 minutes at room temperature to ensure complete homogenization.

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

-

Phosphorylation: Dissolve 1,1'-biphenyl-2,2'-diyl phosphorochloridite (2.1 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 20 minutes using a syringe pump to prevent thermal spikes.

-

Maturation: Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature overnight (approx. 12 hours). A dense white precipitate of [HNEt₃]Cl will form.

-

In-Process Control (IPC): Extract a 0.1 mL aliquot under Argon, dilute with C₆D₆, and acquire a ³¹P NMR spectrum. Proceed to the next step only if the chlorophosphite peak (~160 ppm) is absent and the product peak (~140-145 ppm) is dominant.

-

Filtration: Filter the suspension through a pad of oven-dried Celite using a Schlenk frit to remove the amine salt. Wash the filter cake with 2 x 5 mL of dry THF.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via precipitation (dissolving in a minimum amount of dry toluene and layering with dry pentane at -20 °C) to yield the pure phosphite-ether ligand.

Protocol B: In Situ Rhodium Complexation & Hydroformylation

-

In a high-pressure reactor inside an argon-filled glovebox, combine[Rh(acac)(CO)₂] (0.01 mmol) and the synthesized phosphite-ether ligand (0.02 to 0.04 mmol, maintaining a L/Rh ratio of 2 to 4).

-

Optional Tuning: Add the desired alkali metal salt (e.g., LiBPh₄·3DME) at a Salt/Rh ratio of 10:1 to evaluate the regioselectivity tuning effect[4].

-

Dissolve the mixture in 5 mL of anhydrous toluene, add styrene (10 mmol), and seal the reactor.

-

Pressurize with syngas (CO/H₂ 1:1) to 10-20 bar and heat to 60 °C for 4-12 hours.

Hemilability and Salt-Tuning Mechanism

Logical relationship of hemilabile coordination and alkali metal salt binding in Rh(I) catalysis.

Quantitative Data & Characterization

Table 1: Diagnostic NMR Characterization Parameters Monitoring the ³¹P chemical shift is the most reliable method for verifying the integrity of the phosphite core.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment / Diagnostic Feature |

| ³¹P{¹H} | 140.0 – 145.0 | Singlet | Triaryl phosphite core (Final Product) |

| ³¹P{¹H} | ~ 160.0 | Singlet | Chlorophosphite (Starting Material) |

| ¹H | 4.90 – 5.10 | Singlet (2H) | Benzylic CH₂ of the ether moiety |

| ¹³C{¹H} | 69.0 – 71.0 | Singlet | Benzylic CH₂ carbon |

Table 2: Effect of Alkali Metal Salts on Styrene Hydroformylation Regioselectivity The addition of specific salts structurally modifies the active pocket of the catalyst without requiring new ligand synthesis[3][4].

| Catalyst System | Additive (Salt) | Conversion (%) | Regioselectivity (iso/n ratio) | Mechanism of Action |

| Rh / Phosphite-Ether | None | > 95 | ~ 3.5 - 4.0 | Standard hemilabile coordination |

| Rh / Phosphite-Ether | LiBPh₄ (10 eq) | > 95 | ~ 8.0 - 10.5 | Li⁺ binding to ether O, increasing steric bulk |

| Rh / Phosphite-Ether | NaBPh₄ (10 eq) | > 95 | ~ 6.0 - 7.5 | Na⁺ binding (weaker steric effect than Li⁺) |

| Rh / Phosphite-Ether | NBu₄BPh₄ (10 eq) | > 95 | ~ 3.5 - 4.0 | Non-coordinating cation (Negative Control) |

References

-

Kaisare, A. A., Owens, S. B., Valente, E. J., & Gray, G. M. "Synthesis, characterization and coordination chemistry of a new phosphite–ether ligand: The effects of alkali metal salts and the ligand/Rh molar ratio on the catalytic activity and regioselectivity of a Rh(I) complex of this ligand in the hydroformylation of styrene." Journal of Organometallic Chemistry, 2010, 695(24), 2658-2666. URL: [Link]

-

Owens, S. B., et al. "Study of the Effects of Alkali Metal Salts on Styrene Hydroformylation Reactions Catalyzed by Rhodium(I) Complexes of Bis(phosphite) Ligands." Organometallics, 2008. URL: [Link]

Sources

- 1. Sci-Hub. Phosphinoureas: Cooperative Ligands in Rhodium-Catalyzed Hydroformylation? On the Possibility of a Ligand-Assisted Reductive Elimination of the Aldehyde / Organometallics, 2010 [sci-hub.box]

- 2. "Conformationally Restrained Metallacrown Ethers as Catalysts for the H" by Abha Kaisare [digitalcommons.library.uab.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

Application Note: Orthogonal Functionalization of 2-(2-Phenylmethoxyphenyl)phenol for Advanced Polymer Synthesis

Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Protocol

Mechanistic Rationale & Strategic Utility

2-(2-Phenylmethoxyphenyl)phenol (CAS 201405-69-8), also referred to as 2-(2-benzyloxyphenyl)phenol or monobenzylated 2,2'-biphenol, is a highly valuable asymmetric building block in advanced materials and pharmaceutical research.

Symmetric 2,2'-biphenol is a classic structural motif prized for imparting thermal stability and rigidity to polycarbonates and epoxies. However, its symmetric nature often leads to intractable, highly crystalline networks that are difficult to process. 2-(2-Phenylmethoxyphenyl)phenol solves this processing bottleneck by masking one of the hydroxyl groups with a robust benzyl ether[1].

Causality in Design: The free phenolic hydroxyl group serves as the primary reactive site for functionalization (e.g., methacrylation for chain-growth polymers or glycidylation for step-growth resins). The benzyl ether remains stable under basic and mildly acidic conditions, acting as a steric modifier to tune the polymer's solubility and increase its refractive index.

Post-polymerization, the benzyl group can be quantitatively removed via catalytic hydrogenolysis to yield a reactive 2-hydroxybiphenyl pendant group[2]. In drug development, this "latent phenol" strategy is widely used to conjugate active pharmaceutical ingredients (APIs) or targeting ligands to a polymeric nanocarrier without interfering with the initial polymerization kinetics.

Functionalization Workflows & Protocols

Workflow A: Synthesis of Methacrylate Monomers (Chain-Growth Precursor)

Methacrylation of the free phenol yields a vinyl monomer suitable for free-radical polymerization, creating high-refractive-index optical resins[3].

Causality in Protocol: Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct, preventing the premature acidic cleavage of the benzyl ether. Dichloromethane (DCM) is chosen as the solvent for its excellent solvation of both the highly aromatic starting material and the resulting monomer.

Protocol 1: Synthesis of 2-(2-Benzyloxyphenyl)phenyl Methacrylate

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

-

Reagent Loading: Dissolve 10.0 g (36.2 mmol) of 2-(2-Phenylmethoxyphenyl)phenol[4] in 100 mL of anhydrous DCM. Add 5.5 g (54.3 mmol, 1.5 eq) of anhydrous TEA.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic acylation.

-

Addition: Dropwise add 4.5 g (43.4 mmol, 1.2 eq) of methacryloyl chloride over 30 minutes.

-

Self-Validation Step: The immediate formation of a dense white precipitate (TEA·HCl) in the flask visually indicates that the nucleophilic acyl substitution is proceeding successfully.

-

-

Reaction: Remove the ice bath and stir at room temperature for 4 hours.

-

Workup: Wash the organic layer sequentially with 1M HCl (50 mL) to remove excess TEA, saturated NaHCO₃ (50 mL) to neutralize residual acid, and brine (50 mL). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to yield a viscous, colorless oil.

Workflow B: Post-Polymerization Deprotection (Latent Phenol Activation)

Once the methacrylate monomer is polymerized, the benzyl ether can be cleaved to reveal the phenol for crosslinking or API conjugation.

Causality in Protocol: A mixed solvent system of Toluene/Methanol (1:1 v/v) is critical. Toluene keeps the hydrophobic, rigid polymer backbone solvated, while methanol provides the necessary protic environment to facilitate the palladium-catalyzed hydrogenolysis of the ether bond.

Protocol 2: Catalytic Hydrogenolysis of the Polymeric Benzyl Ether

-

Setup: In a high-pressure Parr reactor, dissolve 5.0 g of the benzyloxy-functionalized polymer in 50 mL of Toluene/Methanol (1:1 v/v).

-

Catalyst Addition: Add 0.5 g of 10% Pd/C (Palladium on carbon).

-

Caution: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert argon atmosphere.

-

-

Hydrogenation: Purge the reactor with argon three times, then with hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.

-

Reaction: Stir vigorously at 40 °C for 24 hours.

-

Self-Validation Step: Monitor the pressure gauge for H₂ consumption. The reaction is complete when the pressure stabilizes and no further pressure drops are observed over a 2-hour window.

-

-

Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite with warm THF (20 mL) to ensure complete polymer recovery.

-

Precipitation: Concentrate the filtrate to half its volume and precipitate dropwise into cold diethyl ether. Filter and dry the resulting functionalized polymer in a vacuum oven at 60 °C to constant weight.

Quantitative Data & Characterization

The following table summarizes the physicochemical properties of the synthesized monomers and their resulting polymers, highlighting the thermal and optical impact of the benzyl protecting group.

| Property / Material | 2-(2-Phenylmethoxyphenyl)phenol | Methacrylate Monomer | Protected Polymer | Deprotected Polymer |

| Molecular Weight ( g/mol ) | 276.33 | 344.41 | ~45,000 ( | ~30,000 ( |

| Physical State | Off-white solid | Viscous oil | Amorphous solid | Rigid solid |

| Refractive Index ( | N/A | 1.58 | 1.62 | 1.55 |

| Glass Transition ( | N/A | N/A | 115 | 142 |

| Solubility | DCM, THF, Toluene | DCM, THF, Toluene | THF, Toluene, CHCl₃ | THF, DMF, DMSO |

Table 1: Physicochemical and thermal properties of the biphenyl derivatives and polymers.

Visualizations

Orthogonal functionalization pathways of 2-(2-Phenylmethoxyphenyl)phenol.

Post-polymerization deprotection and subsequent functionalization mechanism.

References

Procedure for Williamson ether synthesis of biphenyl derivatives

For reactions where the phenoxide salt has low solubility in the organic solvent, phase transfer catalysis is a powerful technique to enhance reaction rates. [21]A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides. [6][22] Mechanism: The lipophilic cation of the PTC (e.g., Bu₄N⁺) pairs with the phenoxide anion, creating a more soluble ion pair in the organic solvent, thereby increasing the effective concentration of the nucleophile and accelerating the reaction. [23]

Troubleshooting and Safety Considerations

-

Low Yield or No Reaction:

-

Cause: Incomplete deprotonation. The base may be too weak or, if using NaH, moisture may be present. [10] * Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH). Ensure all glassware is oven-dried and solvents are anhydrous. [10][8]* Formation of Alkene Byproduct:

-

Cause: E2 elimination is competing with Sₙ2 substitution. This is the primary outcome when using secondary or tertiary alkyl halides. [13][16] * Solution: Ensure the use of a primary or methyl alkyl halide. If a secondary halide must be used, try lowering the reaction temperature and using a less sterically hindered base.

-

-

Safety:

-

Alkylating Agents: Many alkylating agents like methyl iodide are toxic and potential carcinogens. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. [10]Sodium and potassium hydroxide are corrosive. [17]Handle with extreme care.

-

Solvents: Organic solvents are flammable. Ensure no ignition sources are present when heating the reaction.

-

References

-

Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from [Link]

-

Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86(7), 850. Retrieved from [Link]

-

D'Abrosca, G., et al. (2025, May 16). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. Retrieved from [Link]

-

Filo. (2025, December 6). Limitations of Williamson ether synthesis class 12. Retrieved from [Link]

-

Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Retrieved from [Link]

-

Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Learner. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2013). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. PubMed. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

-

El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]

-

Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

-

Rose, A. M., et al. (2014). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry. Retrieved from [Link]

-

ATSDR. (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]

-

ResearchGate. (n.d.). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation | Request PDF. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]